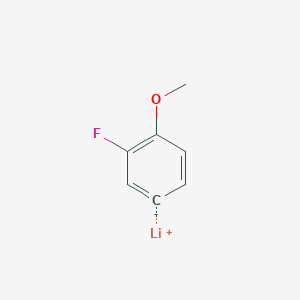
8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with methylsulfanyl and phenylsulfanyl groups at the 8th and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline has found applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad pharmacological potential and diverse biological properties.
8-Sulfonyl-quinoline: Combines quinoline with sulfonyl groups, enhancing its biological activity.
Uniqueness: 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is unique due to the specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and phenylsulfanyl groups can enhance its lipophilicity and ability to interact with biological targets .
Properties
CAS No. |
143208-90-6 |
|---|---|
Molecular Formula |
C16H13NS2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
8-methylsulfanyl-7-phenylsulfanylquinoline |
InChI |
InChI=1S/C16H13NS2/c1-18-16-14(19-13-7-3-2-4-8-13)10-9-12-6-5-11-17-15(12)16/h2-11H,1H3 |
InChI Key |
HSTOMEHSRJFJEM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1N=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)

![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)


